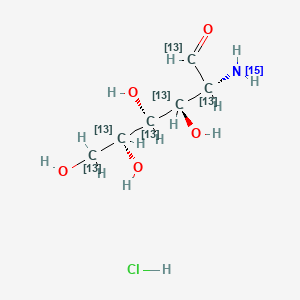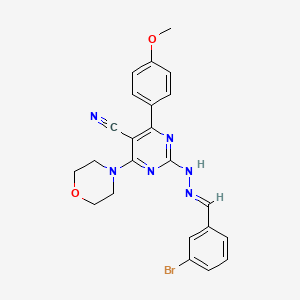
PI3K-IN-33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K-IN-33 is a highly selective inhibitor of phosphatidylinositol-3-kinase (PI3K), specifically targeting the PI3K-α, PI3K-β, and PI3K-δ isoforms. This compound has shown significant potential in blocking the cell cycle in the G2/M phase and inducing apoptosis, making it a promising candidate for the study of leukemia and other cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-33 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary, but they generally involve the formation of the core structure followed by functional group modifications to enhance selectivity and potency .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This process may include continuous flow chemistry techniques and advanced purification methods such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
PI3K-IN-33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
PI3K-IN-33 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of cell growth, division, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly leukemia, by inducing cell cycle arrest and apoptosis.
Mecanismo De Acción
PI3K-IN-33 exerts its effects by selectively inhibiting the activity of PI3K isoforms, particularly PI3K-α, PI3K-β, and PI3K-δ. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, survival, and metabolism. By blocking this pathway, this compound induces cell cycle arrest in the G2/M phase and promotes apoptosis, thereby inhibiting cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Idelalisib: A PI3K-δ inhibitor used in the treatment of certain B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor approved for the treatment of follicular lymphoma.
Alpelisib: A PI3K-α inhibitor used in combination with fulvestrant for the treatment of advanced breast cancer
Uniqueness of PI3K-IN-33
This compound is unique in its high selectivity for multiple PI3K isoforms (PI3K-α, PI3K-β, and PI3K-δ), making it a versatile tool for studying the PI3K signaling pathway. Its ability to induce cell cycle arrest and apoptosis specifically in cancer cells highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C23H21BrN6O2 |
|---|---|
Peso molecular |
493.4 g/mol |
Nombre IUPAC |
2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-4-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H21BrN6O2/c1-31-19-7-5-17(6-8-19)21-20(14-25)22(30-9-11-32-12-10-30)28-23(27-21)29-26-15-16-3-2-4-18(24)13-16/h2-8,13,15H,9-12H2,1H3,(H,27,28,29)/b26-15+ |
Clave InChI |
SLVGYCKNUJAWGA-CVKSISIWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N/N=C/C3=CC(=CC=C3)Br)N4CCOCC4)C#N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)NN=CC3=CC(=CC=C3)Br)N4CCOCC4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





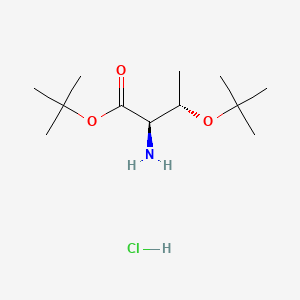



![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
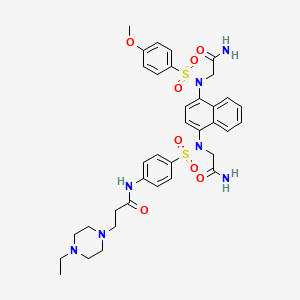
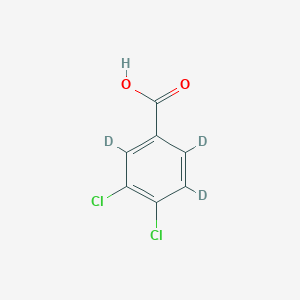
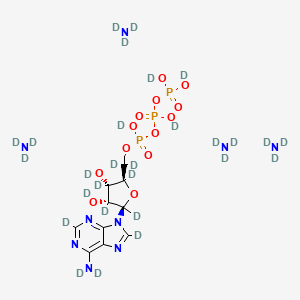
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
